molecular formula C12H17ClN2 B13577754 1-(2-Chloro-6-methylbenzyl)piperazine

1-(2-Chloro-6-methylbenzyl)piperazine

Cat. No.: B13577754
M. Wt: 224.73 g/mol
InChI Key: DZFVMAAECXOCKZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylbenzyl)piperazine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-chloro-6-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-methylbenzyl)piperazine can be synthesized through the reaction of 1-(2-chloro-6-methylphenyl)methanol with piperazine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups replacing the chlorine atom.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced amines and other reduced forms of the compound.

Scientific Research Applications

1-(2-Chloro-6-methylbenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Chloro-6-methylbenzyl)piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.

    1-(2-Chlorobenzyl)piperazine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    1-(2-Methylbenzyl)piperazine:

Uniqueness: The presence of both chlorine and methyl substituents in this compound imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(2-chloro-6-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

DZFVMAAECXOCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN2CCNCC2

Origin of Product

United States

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